Thietane-Containing Triazolium Bromide Demonstrates 2.8-Fold Superior Antiplatelet ED₅₀ Versus Acetylsalicylic Acid
In a preclinical rat model of inferior vena cava thrombosis, the thietane-containing compound 4-(2-(4-nitrophenyl)-2-oxoethyl)-1-(thietane-3-yl)-1H-1,2,4-triazole-4-th bromide demonstrated antiplatelet activity with an ED₅₀ value that was 2.8-fold superior to acetylsalicylic acid upon peroral administration [1]. This quantitative advantage was also observed intravenously, with the thietane compound showing 1.8-fold superiority over acetylsalicylic acid [1]. Compared to pentoxifylline (ED₅₀ 27.8 mg/kg i.v.), the thietane compound required only 12.4 mg/kg to achieve equivalent effect [1].
| Evidence Dimension | Antiplatelet ED₅₀ (effective dose for 50% inhibition) |
|---|---|
| Target Compound Data | Thietane-containing triazolium bromide (ED₅₀ not explicitly stated; relative potency reported as 2.8× and 1.8× superior) |
| Comparator Or Baseline | Acetylsalicylic acid (p.o. and i.v.); Pentoxifylline (ED₅₀ 27.8 mg/kg i.v.) |
| Quantified Difference | 2.8× superior peroral; 1.8× superior intravenous vs. ASA; 27.8 vs. 12.4 mg/kg vs. pentoxifylline |
| Conditions | Rat model of inferior vena cava thrombosis; thromboelastography and Born aggregometry; n=160 rats |
Why This Matters
Demonstrates that thietane-containing compounds can achieve clinically meaningful antiplatelet effects at substantially lower doses than established reference drugs, suggesting improved therapeutic index potential.
- [1] Wang Y, Bulatova NR, Klen EE, et al. Results of Preclinical Studies of 4-(2-(4-nitrophenyl)-2-oxoethyl)-1-(thietane-3-yl)-1H-1,2,4-triazole-4-th Bromide in Relation to the Hemostasis System in vivo. Translational Medicine, 2024, 1:19-27. View Source
